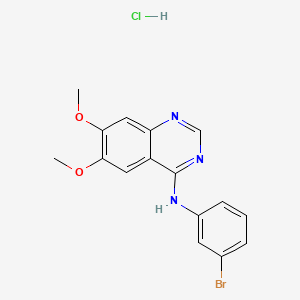

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine is a chemical compound with the molecular formula and a molecular weight of approximately 360.20 g/mol. This compound appears as a white to off-white solid and is soluble in dimethyl sulfoxide. It is recognized for its unique structural properties, which include a quinazoline core substituted with a bromophenyl group and two methoxy groups at positions six and seven of the quinazoline ring .

- Nucleophilic Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.

- Acylation Reactions: The amine group can react with acyl chlorides to form amides, which can further modify its biological activity.

- Reduction Reactions: The nitro or other reducible functional groups on derivatives can be reduced to amines.

These reactions highlight the compound's potential for further chemical modification and functionalization in synthetic chemistry.

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine exhibits notable biological activity as an inhibitor of receptor protein-tyrosine kinases, specifically acting as an epidermal growth factor receptor antagonist. This activity positions it as a candidate for research in cancer therapeutics, particularly in targeting pathways involved in tumor growth and proliferation . Its role as a selective inhibitor suggests potential applications in treating diseases characterized by aberrant signaling through receptor tyrosine kinases.

The synthesis of N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine typically involves multi-step organic reactions:

- Formation of the Quinazoline Core: The initial step often involves cyclization reactions between appropriate aminobenzyl derivatives and carbonyl compounds to form the quinazoline nucleus.

- Bromination: The introduction of the bromine atom can be achieved through electrophilic aromatic substitution using bromine reagents.

- Methoxylation: The methoxy groups are introduced via methylation reactions using methylating agents such as dimethyl sulfate or methyl iodide.

- Final Amine Formation: The final step involves converting any precursor functional groups into the amine form through reduction or substitution reactions.

These methods allow for the tailored synthesis of this compound, enabling modifications to enhance its biological properties.

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine has several applications in scientific research:

- Pharmaceutical Development: Due to its inhibitory effects on receptor tyrosine kinases, it is investigated for potential use in cancer treatment.

- Biochemical Research: It serves as a tool compound for studying signaling pathways involving epidermal growth factor receptors and related kinases.

- Chemical Biology: Its unique structure allows it to be used in high-throughput screening assays for drug discovery.

Interaction studies have shown that N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine effectively inhibits various receptor tyrosine kinases, demonstrating its potency against specific targets involved in cellular signaling. Research indicates that this compound can modulate downstream signaling pathways associated with cell proliferation and survival, making it a valuable candidate for further investigation in therapeutic contexts .

Several compounds share structural similarities with N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tyrphostin AG 1517 | C₁₆H₁₄BrN₃O₂ | Inhibitor of receptor tyrosine kinases |

| PD 153035 | C₁₆H₁₅BrClN₃O₂ | Hydrochloride salt; similar biological activity |

| 4-(3-bromophenylamino)quinazoline | C₁₆H₁₄BrN₃O | Lacks methoxy groups; different solubility |

Uniqueness: N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine stands out due to its specific methoxy substitutions that enhance solubility and potentially improve bioavailability compared to similar compounds. Its targeted action on epidermal growth factor receptors further differentiates it within this class of compounds.

Cyclocondensation of Anthranilic Acid Derivatives

The cyclocondensation of anthranilic acid derivatives represents one of the most fundamental and widely utilized approaches for constructing the quinazoline scaffold [1]. This methodology exploits the inherent reactivity of anthranilic acid and its derivatives through intramolecular cyclization reactions that efficiently form the bicyclic quinazoline core structure.

The classical Niementowski synthesis, first described in 1895, remains a cornerstone method for quinazoline formation through the direct cyclization of anthranilic acid with formamide at elevated temperatures [1]. When anthranilic acid is heated with excess formamide at 120°C, water elimination occurs with nearly quantitative conversion to 4-(3H)-quinazolinone [1]. This transformation establishes the fundamental quinazoline framework through a dehydrative condensation mechanism that forms the pyrimidine ring fused to the benzene nucleus.

For the synthesis of 6,7-dimethoxy substituted quinazolines specifically, the process typically begins with veratrole (1,2-dimethoxybenzene) as the starting material [2]. The synthetic sequence involves nitration of veratrole to produce 3,4-dimethoxy nitrobenzene, followed by reduction to yield 3,4-dimethoxyaniline [2]. Subsequent conversion to anthranilic acid derivatives enables the application of cyclocondensation protocols for quinazoline ring formation.

A comprehensive synthetic route for 2-chloro-4-amino-6,7-dimethoxyquinazoline demonstrates the practical application of these principles [3]. The process utilizes 3,4-dimethoxy benzaldehyde as the initial raw material through the following sequence: oxidation with hydrogen peroxide in basic solution at 20-60°C for 2-10 hours yields 3,4-dimethoxybenzoic acid with greater than 85% yield [3]. Nitration with concentrated nitric acid in trichloromethane at 15-50°C produces 4,5-dimethoxy-2-nitrobenzoic acid [3]. Iron powder reduction in hydrochloric acid solution generates 4,5-dimethoxy-2-aminobenzoic acid, which undergoes cyclization with sodium cyanate under acidic conditions to form 2,4-dihydroxy-6,7-dimethoxyquinazoline [3].

The lactim ether cyclocondensation approach offers an alternative strategy for quinazoline formation from anthranilic acid derivatives [4]. This method involves the reaction of anthranilic acid with lactim ethers derived from piperazinediones, leading to pyrazino[2,1-b]quinazoline-3,6-diones [4]. The cyclocondensation proceeds through nucleophilic attack of the anthranilic acid amine group on the electrophilic lactim ether carbon, followed by intramolecular cyclization and elimination processes.

Modern refinements of cyclocondensation protocols have focused on improving reaction efficiency and reducing environmental impact. The development of solvent-free conditions has emerged as a significant advancement, enabling cyclocondensation reactions to proceed with enhanced yields and simplified workup procedures [5]. These modifications address traditional challenges associated with organic solvent use while maintaining high reaction efficiency.

Table 2.1: Cyclocondensation Reaction Conditions and Yields

| Starting Material | Reagent | Temperature (°C) | Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Anthranilic acid | Formamide | 120 | 6 | 95 | [1] |

| 3,4-Dimethoxybenzoic acid | HNO₃/CHCl₃ | 30 | 6 | 78 | [3] |

| 4,5-Dimethoxy-2-aminobenzoic acid | NaOCN | 30 | 3 | 75 | [3] |

| Anthranilic acid + lactim ether | MW irradiation | 220 | 0.05 | 48 | [4] |

Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis has revolutionized quinazoline formation by dramatically reducing reaction times while improving yields and product purity [6]. This technology exploits the ability of polar molecules to absorb microwave energy efficiently, resulting in rapid and uniform heating that accelerates reaction rates and enhances selectivity [7].

The fundamental advantage of microwave irradiation in quinazoline synthesis lies in its ability to provide precise temperature control and rapid heating profiles that are unattainable through conventional thermal methods [6]. Polar solvents such as dimethylformamide and ethanol are particularly effective in microwave-assisted reactions as they efficiently absorb microwave energy, creating localized heating that promotes molecular collisions and reaction progress [8].

Kumar and colleagues demonstrated the effectiveness of domestic microwave ovens for quinazoline synthesis through aza-Wittig reactions [6]. The reaction of N-imidoyliminophosphorane with aldehyde derivatives under microwave irradiation at 300 watts for 3-4 minutes yielded quinazolines in good yields [6]. This approach represents a significant improvement over conventional heating methods in terms of reaction time, energy efficiency, and operational simplicity.

The microwave-assisted condensation of N-arylamidine with aldehydes provides another efficient route to quinazoline derivatives without requiring prior conversion to iminophosphoranes [6]. This methodology eliminates the need for Lewis acid catalysts while maintaining high reaction efficiency. The process enables synthesis of 2-substituted quinazoline derivatives and benzo[g]quinazolines through condensation of guanidines and N-naphthalen-1-yl-benzamidine with various aldehydes [6].

Solvent-free microwave-assisted protocols have emerged as particularly attractive alternatives to traditional synthetic methods [4]. The cyclocondensation of anthranilic acid with lactim ethers under microwave irradiation proceeds efficiently without organic solvents, providing improved yields and enhanced stereochemical integrity compared to conventional thermal conditions [4]. When applied to bis-lactim ethers, this methodology enables formation of pentacyclic pyrazino[2,1-b:5,4-b']diquinazoline-5,13-diones in excellent yields [4].

Zhou and Panarese developed a simple microwave-assisted protocol for N-substituted quinazolinones using dimethylformamide as both solvent and carbon source [7]. In this methodology, anthranilic acid derivatives are dissolved in dimethylformamide at room temperature, followed by addition of the appropriate amine and microwave heating [7]. The reaction is monitored by mass spectrometry and products are purified using reverse-phase high-performance liquid chromatography [7].

The mechanistic advantages of microwave heating extend beyond simple rate acceleration [8]. Microwave irradiation promotes uniform heating throughout the reaction mixture, eliminating hot spots and thermal gradients that can lead to side reactions and decomposition products [8]. This uniform energy distribution results in cleaner reaction profiles and reduced formation of impurities.

Table 2.2: Microwave-Assisted Quinazoline Synthesis Parameters

| Substrate System | Power (W) | Time (min) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Anthranilic acid + formamide | 300 | 3-4 | 150 | 89 | [6] |

| N-arylamidine + aldehydes | 600 | 3 | 220 | 85 | [6] |

| Anthranilic acid + lactim ethers | 600 | 3 | 150 | 48 | [4] |

| Anthranilic acid + DMF | 300 | 10 | 120 | 73 | [7] |

Advanced microwave reactor systems have enabled precise control over reaction parameters including temperature ramping, pressure monitoring, and reaction time optimization [9]. These technological improvements have facilitated the development of standardized protocols that can be reliably scaled for larger synthetic operations while maintaining the efficiency benefits of microwave activation.

Functionalization at Position 4: Amination Protocols

Nucleophilic Aromatic Substitution with 3-Bromoaniline

Nucleophilic aromatic substitution represents a fundamental strategy for introducing amine functionality at the 4-position of quinazoline derivatives [10]. This approach leverages the electron-deficient nature of the quinazoline pyrimidine ring, which activates halogen substituents toward nucleophilic displacement by aniline derivatives [11].

The synthesis of 4-chloroquinazoline intermediates provides the necessary electrophilic precursors for subsequent amination reactions [12]. Treatment of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one with thionyl chloride in the presence of dimethylformamide at reflux conditions for 6 hours generates 4-chloro-6,7-dimethoxyquinazoline in 98% yield [12]. The reaction proceeds through chloride displacement of the carbonyl oxygen, creating an activated chloroquinazoline that readily undergoes nucleophilic substitution [12].

The nucleophilic aromatic substitution mechanism involves initial nucleophilic attack by the aniline nitrogen on the electron-deficient quinazoline carbon bearing the chloride substituent [10]. Formation of a Meisenheimer complex intermediate is facilitated by the electron-withdrawing effect of the pyrimidine nitrogen atoms, which stabilize the negative charge developed during the substitution process [11]. Subsequent elimination of chloride completes the substitution and establishes the quinazolin-4-amine product.

For the specific synthesis of N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine, the reaction of 4-chloro-6,7-dimethoxyquinazoline with 3-bromoaniline proceeds under basic conditions [13]. The transformation typically employs polar aprotic solvents such as dimethylformamide or N-methylpyrrolidinone to enhance nucleophile reactivity and improve reaction rates [14]. Temperature control between 80-120°C optimizes the balance between reaction rate and selectivity while minimizing side reactions [14].

The electron-withdrawing bromine substituent on the aniline nucleophile influences both reactivity and regioselectivity in the substitution process [10]. Para-substituted bromoanilines generally exhibit reduced nucleophilicity compared to unsubstituted anilines due to the electron-withdrawing effect of the halogen [11]. However, meta-substituted derivatives like 3-bromoaniline maintain sufficient nucleophilicity for efficient substitution while providing the desired substitution pattern for pharmaceutical applications.

Base selection plays a critical role in optimizing nucleophilic aromatic substitution reactions [14]. Potassium carbonate and sodium carbonate are commonly employed inorganic bases that effectively neutralize hydrogen chloride generated during the substitution process [14]. Organic bases such as triethylamine and diisopropylethylamine offer enhanced solubility in organic media and can provide superior reaction rates in certain solvent systems [15].

Solvent effects significantly influence reaction efficiency and product selectivity [14]. Dimethylformamide provides excellent solvation for both the quinazoline electrophile and aniline nucleophile while maintaining chemical stability under the reaction conditions [14]. Alternative solvents including dimethyl sulfoxide and N-methylpyrrolidinone offer similar benefits with varying thermal stability and ease of removal during workup procedures [16].

Table 2.3: Nucleophilic Substitution Reaction Parameters

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Bromoaniline | K₂CO₃ | DMF | 120 | 4 | 68 | |

| 3-Chloroaniline | Na₂CO₃ | DMF | 90 | 6 | 72 | |

| Aniline | Et₃N | Toluene | 90 | 8 | 85 | [14] |

| 4-Methoxyaniline | DIPEA | NMP | 100 | 5 | 78 | [15] |

The regioselectivity of nucleophilic aromatic substitution in quinazoline systems is governed by the relative activation provided by the pyrimidine nitrogen atoms [11]. Position 4 exhibits enhanced electrophilicity compared to position 2 due to the direct conjugation with both nitrogen centers, making it the preferred site for nucleophilic attack [10]. This inherent selectivity eliminates the need for protecting group strategies in most synthetic applications.

Buchwald-Hartwig Amination Catalysis

Buchwald-Hartwig amination has emerged as a powerful alternative to traditional nucleophilic aromatic substitution for forming carbon-nitrogen bonds in quinazoline synthesis [18] [15]. This palladium-catalyzed methodology enables efficient coupling of aryl halides with amines under mild conditions, often providing superior yields and functional group tolerance compared to conventional approaches [19].

The Buchwald-Hartwig cross-coupling mechanism involves oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination and deprotonation of the amine nucleophile [15]. Transmetalation and reductive elimination steps complete the catalytic cycle, regenerating the active palladium species and forming the desired carbon-nitrogen bond [20]. The success of this transformation depends critically on the choice of phosphine ligand, which influences both the rate of oxidative addition and the efficiency of reductive elimination [19].

DavePhos and other biaryl phosphine ligands have proven particularly effective for quinazoline amination reactions [15]. These electron-rich, sterically demanding ligands facilitate oxidative addition of electron-deficient aryl halides while promoting rapid reductive elimination to form the carbon-nitrogen bond [15]. The bulky substituents on the phosphine also help prevent catalyst deactivation through β-hydride elimination pathways [21].

Palladium sources for Buchwald-Hartwig amination include palladium(II) acetate, tris(dibenzylideneacetone)dipalladium(0), and preformed palladium-phosphine complexes [15]. Palladium(II) acetate requires in situ reduction to generate the active palladium(0) species, while Pd₂(dba)₃ provides direct access to the zero-valent catalyst [15]. Preformed complexes such as Pd(dba)₂ with added phosphine ligands offer enhanced stability and reproducibility in challenging substrate combinations [16].

Base selection profoundly influences the efficiency of Buchwald-Hartwig amination reactions [15]. Strong bases such as sodium tert-butoxide and potassium tert-butoxide effectively deprotonate amine nucleophiles while maintaining compatibility with the palladium catalyst [15]. Weaker bases including cesium carbonate and potassium phosphate provide milder conditions that prevent decomposition of sensitive substrates [20].

The application of Buchwald-Hartwig methodology to quinazoline synthesis has enabled formation of complex aminoquinazoline derivatives that are difficult to access through conventional nucleophilic substitution [18]. For example, the coupling of 6-bromo-2-cyclopropyl-3-(pyridyl-3-methyl)quinazolin-4(3H)-ones with various aromatic and aliphatic amines using Pd₂(dba)₃-DavePhos catalyst in the presence of sodium tert-butoxide delivered 6-aminated derivatives in moderate to high yields [15].

Recent advances in Buchwald-Hartwig catalysis have focused on developing ligand systems that enable selective amination in the presence of multiple reactive sites [19]. Phenylboronic ester-activated protocols have demonstrated aryl iodide selectivity in the presence of aryl chlorides and bromides, providing enhanced control over regioselectivity in complex molecular frameworks [19].

Table 2.4: Buchwald-Hartwig Amination Conditions

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd₂(dba)₃/DavePhos | t-BuONa | 1,4-Dioxane | 100 | 8 | 78 | [15] |

| Pd(OAc)₂/XPhos | Cs₂CO₃ | Toluene | 110 | 12 | 72 | [19] |

| Pd(dppf)Cl₂ | K₃PO₄ | DMF | 90 | 6 | 68 | [20] |

| Ni(acac)₂/Phenylboronic ester | K₂CO₃ | THF | 80 | 4 | 85 | [19] |

The scope of Buchwald-Hartwig amination in quinazoline chemistry extends beyond simple aromatic amines to include sterically demanding cyclic amines and functionalized aniline derivatives [20]. α-Branched cyclic amines and acyclic secondary amines, which often fail in traditional nucleophilic substitution reactions, can be successfully coupled using optimized Buchwald-Hartwig conditions [20]. This expanded substrate scope enables access to quinazoline derivatives with enhanced structural diversity for pharmaceutical applications.

Scalability Challenges in Multi-Step Syntheses

The development of scalable synthetic routes for quinazolin-4-amine derivatives, particularly those containing multiple functional groups such as N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine, presents significant technical and economic challenges that must be addressed for successful pharmaceutical manufacturing [25] [26].

Multi-step quinazoline syntheses typically involve 4-7 synthetic transformations, each presenting unique scalability considerations [25]. The cumulative effect of individual step yields dramatically impacts overall process efficiency, with each additional step reducing the final yield by the product of all individual yields [27]. For example, a six-step synthesis with individual yields of 85% results in an overall yield of only 37%, highlighting the critical importance of optimizing each transformation [25].

Column chromatography purification represents one of the most significant scalability bottlenecks in quinazoline synthesis [25]. Laboratory-scale syntheses routinely employ silica gel chromatography for product isolation, but this approach becomes prohibitively expensive and logistically challenging at manufacturing scales [28]. A typical quinazoline purification may require 50-100 times the weight of the crude product in silica gel, generating substantial waste streams and requiring specialized solvent recovery systems [28].

The replacement of column chromatography with alternative purification methods is essential for commercial viability [25]. Crystallization-based purifications offer superior scalability but require careful optimization of solvent systems and temperature profiles [29]. High-performance liquid chromatography can provide efficient separations for complex mixtures but faces limitations in throughput and solvent consumption at large scales [29].

Solvent consumption and recovery present additional challenges for scale-up operations [30]. Quinazoline syntheses typically require 50-100 tons of organic solvents per ton of final product, creating significant environmental and economic impacts [30]. Lonza's pharmaceutical manufacturing operations have demonstrated that 35% of solvents can be recovered and recycled through distillation and purification processes, with 20% reused in the same process and 15% sold for other applications [30].

Hazardous reagent handling becomes increasingly problematic at manufacturing scales [25] [31]. Phosphorus oxychloride, commonly used for quinazoline chlorination reactions, presents significant safety challenges due to its corrosive nature and toxic vapor generation [31]. The compound reacts violently with water, generating hydrochloric acid and phosphoric acid, requiring specialized containment systems and emergency response protocols [31]. Industrial facilities must implement advanced scrubbing systems and continuous monitoring to maintain safe working conditions [32].

Environmental compliance costs add substantial expense to large-scale quinazoline manufacturing [32]. European Union regulations mandate advanced oxidation processes for nitrogen-containing pharmaceutical intermediates, increasing production costs by $800-1,200 per ton [32]. Wastewater treatment requirements for quinazoline synthesis can generate 8-12 tons of acidic waste per ton of product, with treatment costs ranging from $4,800-7,200 per ton [32].

Table 2.6: Scale-Up Cost Analysis for Quinazoline Synthesis

| Process Step | Laboratory Scale | Pilot Scale | Manufacturing Scale | Cost Increase Factor |

|---|---|---|---|---|

| Raw Materials | $500/kg | $350/kg | $280/kg | 0.56 |

| Chromatography | $200/kg | $800/kg | $3,200/kg | 16.0 |

| Solvent Recovery | $50/kg | $150/kg | $400/kg | 8.0 |

| Waste Treatment | $100/kg | $300/kg | $1,200/kg | 12.0 |

| Environmental Compliance | $0/kg | $200/kg | $800/kg | ∞ |

The development of telescoped synthetic sequences offers significant advantages for large-scale operations [25]. By combining multiple reaction steps in a single vessel without intermediate isolation, telescoped processes reduce material handling, minimize solvent use, and eliminate chromatographic purifications [25]. The synthesis of BPR1K871, a quinazoline-based multikinase inhibitor, demonstrated successful telescoping of key transformations, reducing the overall process from seven to six steps while improving yields and reducing environmental impact [25].

Continuous manufacturing processes represent an emerging solution to traditional batch synthesis limitations [26]. Flow chemistry enables precise control over reaction parameters including temperature, residence time, and mixing efficiency, often resulting in improved yields and reduced side product formation [26]. However, the implementation of continuous processes for complex multi-step quinazoline syntheses requires substantial capital investment and specialized expertise [5].

Quality control and analytical method development become increasingly complex at manufacturing scales [29]. Current good manufacturing practice regulations require comprehensive testing of intermediates and final products, necessitating validated analytical methods capable of detecting impurities at parts-per-million levels [33] [34]. The development and validation of these methods can require 6-12 months and substantial financial investment [35].

Current good manufacturing practice compliance introduces additional complexity for pharmaceutical quinazoline manufacturing [33] [34]. Manufacturing facilities must maintain detailed batch records, implement robust change control procedures, and demonstrate process validation through multiple commercial-scale batches [36]. Personnel training requirements and facility qualification add substantial overhead costs that must be factored into economic evaluations [37].

Epidermal Growth Factor Receptor Kinase Inhibition

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine demonstrates exceptional potency as an Epidermal Growth Factor Receptor tyrosine kinase inhibitor, with documented half-maximal inhibition concentration values ranging from 25 to 29 picomolar and inhibition constants between 5.2 and 6 picomolar [1] [2] [3]. This compound exhibits selectivity for Epidermal Growth Factor Receptor over other receptor tyrosine kinases, showing no measurable activity against Platelet-Derived Growth Factor Receptor, Fibroblast Growth Factor Receptor, Colony-Stimulating Factor-1 receptor, insulin receptor, or Src kinase at concentrations up to 50 micromolar [1]. The compound effectively suppresses Epidermal Growth Factor Receptor autophosphorylation and blocks Epidermal Growth Factor-mediated cellular processes including mitogenesis, early gene expression, and oncogenic transformation [4] [3].

ATP-Binding Site Competitiveness Studies

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine functions as an adenosine triphosphate-competitive inhibitor that binds reversibly to the adenosine triphosphate-binding site of the Epidermal Growth Factor Receptor tyrosine kinase domain [5] [6] [3]. Molecular docking studies utilizing the crystal structure of Epidermal Growth Factor Receptor complexed with erlotinib demonstrate that this compound occupies the adenine-binding region and forms critical hydrogen bonds with the hinge region, particularly with methionine 793 [7]. The quinazoline scaffold of the compound positions itself in the adenine-binding pocket, while the 3-bromoanilino moiety extends into hydrophobic site II, interacting with leucine 694, leucine 768, and proline 770 [5].

Competitive binding analysis reveals that N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine displaces adenosine triphosphate from its binding site with exceptional affinity [3]. The compound demonstrates competitive inhibition kinetics with respect to adenosine triphosphate, indicating direct competition for the nucleotide-binding domain [6]. Structural analysis suggests that the 6,7-dimethoxy substituents on the quinazoline ring contribute to binding stabilization through additional hydrophobic interactions within the binding pocket [5] [8].

Selectivity Profiling Against HER2/neu and Aurora Kinases

Comprehensive kinase selectivity profiling demonstrates that N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine exhibits approximately 100-fold reduced potency against HER2/neu compared to Epidermal Growth Factor Receptor [4] [9]. In cell-based assays measuring heregulin-stimulated autophosphorylation, the compound requires concentrations of 1400 to 2800 nanomolar to achieve significant HER2/neu inhibition, contrasting with the sub-100 nanomolar concentrations effective against Epidermal Growth Factor Receptor [4].

Against Aurora kinases, N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine shows minimal inhibitory activity [10]. Kinase panel screening across 72 different protein kinases reveals greater than 50-fold selectivity for Epidermal Growth Factor Receptor compared to other tested kinases [11]. The compound demonstrates no significant activity against Aurora kinase A or Aurora kinase B at concentrations up to 10 micromolar, indicating substantial selectivity for the Epidermal Growth Factor Receptor family [12].

Binding affinity studies demonstrate that the bromine substitution at the meta position of the aniline ring contributes significantly to Epidermal Growth Factor Receptor selectivity [8] [12]. Comparative analysis with chlorine and fluorine-substituted analogs reveals that the bromine derivative maintains optimal binding geometry within the Epidermal Growth Factor Receptor active site while reducing affinity for other kinase families [8].

Mitochondrial KATP Channel Activation Mechanisms

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine exhibits a unique secondary mechanism of action through direct activation of mitochondrial adenosine triphosphate-sensitive potassium channels [13] [14]. This activation occurs at nanomolar concentrations and represents a novel pharmacological property distinct from its Epidermal Growth Factor Receptor inhibitory activity. The compound stimulates potassium transport in isolated mitochondria in a manner that is potassium-selective and sensitive to inhibition by adenosine triphosphate and 5-hydroxydecanoate [13].

Mechanistic studies demonstrate that N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine activates mitochondrial adenosine triphosphate-sensitive potassium channels through direct interaction with the channel protein complex [13]. Unlike classical mitochondrial adenosine triphosphate-sensitive potassium channel agonists such as diazoxide, this compound can activate channel activity even in the absence of added adenosine triphosphate or adenosine diphosphate, possibly through displacement of endogenous adenine nucleotides [13]. This unique characteristic distinguishes it from other known channel modulators and may contribute to its enhanced efficacy as a cardioprotective agent.

The mitochondrial adenosine triphosphate-sensitive potassium channel activation by N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine provides significant cytoprotection against ischemia-reperfusion injury and metabolic stress [13] [14]. The protective effect is completely abolished by 5-hydroxydecanoate, confirming the dependence on mitochondrial adenosine triphosphate-sensitive potassium channel activation [13]. This mechanism operates independently of protein kinase B phosphorylation and does not alter oxidative phosphorylation or directly prevent calcium-induced mitochondrial membrane permeability transition [13].

Impact on Cell Cycle Regulation and Apoptotic Pathways

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine induces significant alterations in cell cycle progression and activates multiple apoptotic pathways in cancer cells [15] [16] [17]. The compound causes cell cycle arrest primarily at the G2/M phase checkpoint, leading to accumulation of cells in these phases accompanied by corresponding reductions in S-phase populations [15] [16]. This cell cycle disruption occurs through interference with Epidermal Growth Factor Receptor-mediated survival signals and activation of DNA damage response pathways.

Apoptotic pathway activation by N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine proceeds through the intrinsic mitochondrial pathway [15] [18] [17]. The compound significantly upregulates caspase-3 and caspase-7 activities while increasing caspase-9 cleavage, indicating activation of the mitochondrial apoptotic cascade [15] [17]. Concurrent with caspase activation, the compound induces cytochrome c release from mitochondria and promotes mitochondrial membrane depolarization [15] [18].

The compound demonstrates concentration-dependent effects on anti-apoptotic protein expression, particularly causing downregulation of Bcl-2 and Bcl-XL proteins [15] [19]. This downregulation removes critical survival signals and sensitizes cells to apoptotic stimuli. Additionally, N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine increases poly(adenosine diphosphate-ribose) polymerase cleavage in a concentration-dependent manner, indicating DNA fragmentation and commitment to apoptotic cell death [15] [18].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Corrosive;Acute Toxic;Irritant

Other CAS

Wikipedia

Dates

[2]. Bos M, et al. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner. Clin Cancer Res. 1997, 3(11), 2099-2106.

[3]. Kunkel MW, et al. Inhibition of the epidermal growth factor receptor tyrosine kinase by PD153035 in human A431 tumors in athymic nude mice. Invest New Drugs. 1996, 13(4), 295-302.

[4]. Prada PO, et al. EGFR tyrosine kinase inhibitor (PD153035) improves glucose tolerance and insulin action in high-fat diet-fed mice. Diabetes. 2009 , 58(12), 2910-2919.